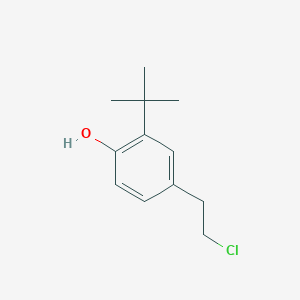
2-tert-Butyl-4-(2-chloroethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl-4-(2-chloroethyl)phenol is an organic compound with the molecular formula C12H17ClO It is a derivative of phenol, characterized by the presence of a tert-butyl group at the second position and a 2-chloroethyl group at the fourth position on the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
2-tert-Butyl-4-(2-chloroethyl)phenol can be synthesized through the alkylation of phenol. The process involves the reaction of phenol with isobutene in the presence of an acid catalyst, such as sulfuric acid, to introduce the tert-butyl group. Subsequently, the 2-chloroethyl group can be introduced through a Friedel-Crafts alkylation reaction using 2-chloroethyl chloride and an appropriate Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product .
化学反応の分析
Types of Reactions
2-tert-Butyl-4-(2-chloroethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
2-tert-Butyl-4-(2-chloroethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-tert-Butyl-4-(2-chloroethyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the chloroethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates. These interactions can affect cellular pathways and enzyme activities, contributing to the compound’s biological effects .
類似化合物との比較
Similar Compounds
2-tert-Butylphenol: Lacks the 2-chloroethyl group, making it less reactive in nucleophilic substitution reactions.
4-tert-Butyl-2-chlorophenol: Similar structure but with different substitution patterns, leading to different chemical properties.
2-tert-Butyl-4-ethylphenol: Contains an ethyl group instead of a chloroethyl group, affecting its reactivity and applications
Uniqueness
Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications .
特性
CAS番号 |
100669-69-0 |
|---|---|
分子式 |
C12H17ClO |
分子量 |
212.71 g/mol |
IUPAC名 |
2-tert-butyl-4-(2-chloroethyl)phenol |
InChI |
InChI=1S/C12H17ClO/c1-12(2,3)10-8-9(6-7-13)4-5-11(10)14/h4-5,8,14H,6-7H2,1-3H3 |
InChIキー |
MHCDXJVPJNEAML-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=CC(=C1)CCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


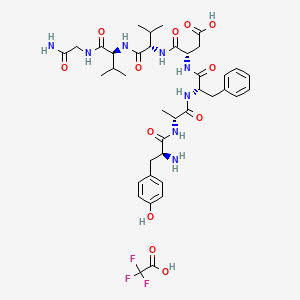
![5,8-Dioxa-2,11-diazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14083554.png)
![3-((R)-1-(cyanomethyl)piperidin-3-yl)-1-ethyl-1-((R)-1-(3-(8-methoxyimidazo[1,2-a]pyrazin-6-yl)phenyl)ethyl)urea](/img/structure/B14083558.png)
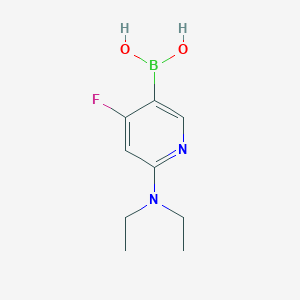
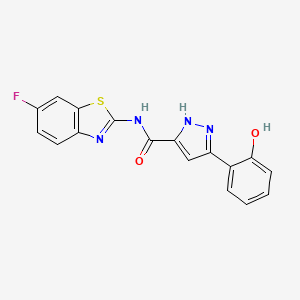
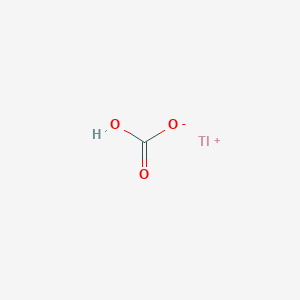
![9-(3,5-dimethylphenyl)-3-heptyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14083583.png)
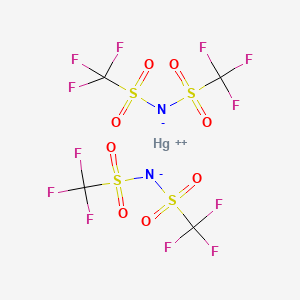
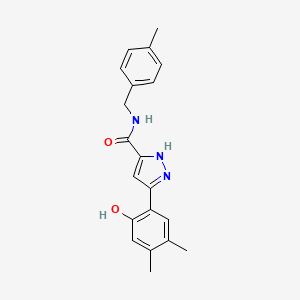
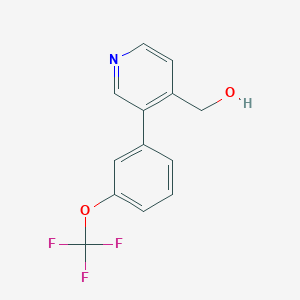
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14083600.png)
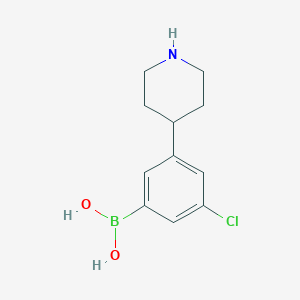
![2'-Amino-3,3'-dimethyl-[1,1'-binaphthalen]-2-ol](/img/structure/B14083618.png)
![7-Methyl-1-(3-propoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083632.png)
